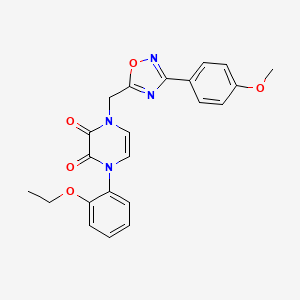

1-(2-ethoxyphenyl)-4-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione

Description

The compound 1-(2-ethoxyphenyl)-4-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a heterocyclic molecule featuring a pyrazine-2,3-dione core. This core is substituted at the 1-position with a 2-ethoxyphenyl group and at the 4-position with a (3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl moiety. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, often enhancing metabolic stability and binding affinity in medicinal chemistry contexts .

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O5/c1-3-30-18-7-5-4-6-17(18)26-13-12-25(21(27)22(26)28)14-19-23-20(24-31-19)15-8-10-16(29-2)11-9-15/h4-13H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQZYBRHLZFHSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-ethoxyphenyl)-4-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a heterocyclic organic molecule that has garnered attention for its potential biological activities. The structure features a pyrazine core linked to an oxadiazole moiety, which is known for contributing to various pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes:

- Pyrazine ring : A six-membered aromatic ring with two nitrogen atoms.

- Oxadiazole ring : A five-membered heterocyclic compound containing two nitrogen atoms and three carbon atoms.

- Ethoxy and methoxy substituents : These groups enhance solubility and may influence biological activity.

Anticancer Activity

Research has indicated that derivatives of pyrazine and oxadiazole exhibit significant anticancer properties. In particular, compounds similar to the target molecule have shown effectiveness against various cancer cell lines. For example:

- MTT Assay Results : Studies have demonstrated that certain pyrazine derivatives possess cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin. The mechanism often involves the induction of apoptosis through caspase activation and modulation of apoptotic pathways (e.g., increased expression of Bax and p53) .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3b | MCF-7 (Breast) | 25 | Apoptosis via caspase activation |

| 3b | MDA-MB-231 | 30 | ROS production and mTOR inhibition |

Anti-inflammatory Activity

Compounds with similar structural features have been studied for their anti-inflammatory effects. The presence of the oxadiazole moiety is particularly relevant due to its ability to inhibit pro-inflammatory cytokines. This activity can be assessed through in vitro assays measuring cytokine levels in treated cell cultures.

Antimicrobial Activity

The antimicrobial potential of related compounds has also been explored. Pyrazine derivatives are known to exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Case Studies

- Study on Pyrazine Derivatives : A study demonstrated that pyrazine derivatives showed potent activity against both gram-positive and gram-negative bacteria. The compound was effective in reducing bacterial load in infected animal models .

- Oxadiazole Compounds in Cancer Therapy : Another investigation focused on oxadiazole-containing compounds, revealing their ability to inhibit tumor growth in xenograft models through mechanisms involving apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

Compound A : 4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}piperidine-1,2-dione (Figure 13, )

- Structural Differences : Replaces the pyrazine-dione core with a piperidine-dione and substitutes the methoxyphenyl group on the oxadiazole with a trifluoromethylphenyl group.

- Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound.

- Biological Implications : Trifluoromethyl groups are often used to improve pharmacokinetic properties, suggesting Compound A may exhibit enhanced metabolic stability compared to the target.

Compound B : (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole ()

- Structural Differences: Incorporates a triazole-pyrazole system instead of pyrazine-dione.

- Physicochemical Properties : The trichlorophenyl group increases molecular weight (MW = 576.8 g/mol) and logP compared to the target compound (MW = ~450 g/mol estimated), likely reducing aqueous solubility .

Pyrazine and Pyrazole Derivatives

Compound C: 4-[(4-Ethoxyphenyl)hydrazono]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one ()

- Structural Differences : Features a pyrazol-3-one ring with a nitro group and ethoxyphenyl hydrazone. Lacks the oxadiazole and pyrazine-dione.

- Electronic Effects : The nitro group is a strong electron-withdrawing substituent, creating a polarized system distinct from the methoxy-dominated electron donation in the target compound.

- Reactivity : The hydrazone moiety in Compound C may confer redox activity, unlike the more stable oxadiazole in the target .

Compound D : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole ()

- Structural Differences : Combines a dihydropyrazole with a benzothiazole ring. The 4-methoxyphenyl group is retained but integrated into a saturated pyrazole.

Physicochemical and Pharmacokinetic Comparison

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.